![molecular formula C39H27N3 B3167540 3,3'-(5'-(4-(Pyridin-3-yl)phenyl)-[1,1':3',1''-terphenyl]-4,4''-diyl)dipyridine CAS No. 921205-02-9](/img/structure/B3167540.png)

3,3'-(5'-(4-(Pyridin-3-yl)phenyl)-[1,1':3',1''-terphenyl]-4,4''-diyl)dipyridine

Vue d'ensemble

Description

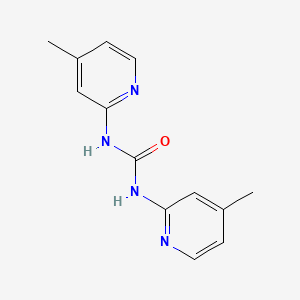

The compound “3,3’-(5’-(4-(Pyridin-3-yl)phenyl)-[1,1’:3’,1’‘-terphenyl]-4,4’'-diyl)dipyridine”, also known as TmPyPB, is a molecule with the molecular formula C39H27N3 . It has a low-lying HOMO, high triplet energy level, and electron-deficient pyridine groups . It is widely used as an electron-transport layer and hole-blocking layer material in organic electronic devices such as OLEDs, OPV, and perovskite solar cells .

Synthesis Analysis

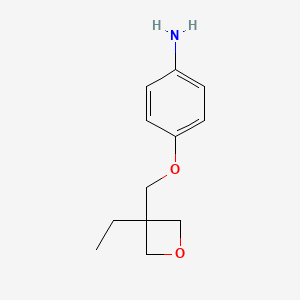

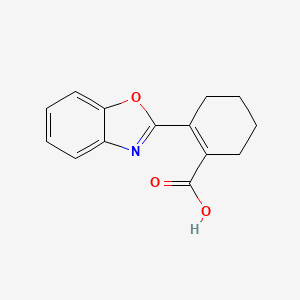

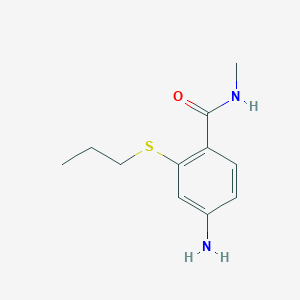

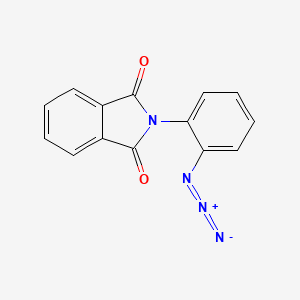

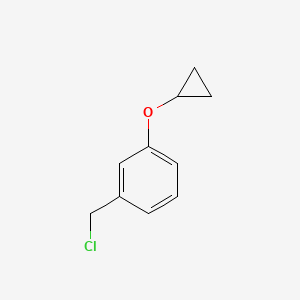

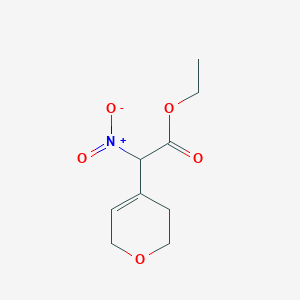

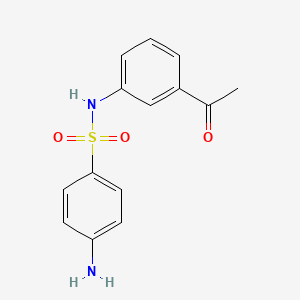

While specific synthesis methods for this compound were not found, substituted pyridines with diverse functional groups can be synthesized via the remodeling of (Aza)indole/Benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis

The molecular weight of this compound is 537.6 g/mol . The IUPAC name is 3-[3-[3,5-bis(3-pyridin-3-ylphenyl)phenyl]phenyl]pyridine . The InChI and Canonical SMILES are also provided in the PubChem database .Physical And Chemical Properties Analysis

The compound has a low-lying HOMO, high triplet energy level, and electron-deficient pyridine groups . It is used as an electron-transport layer and hole-blocking layer material in organic electronic devices .Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of “3,3’-(5’-(4-(Pyridin-3-yl)phenyl)-[1,1’:3’,1’‘-terphenyl]-4,4’'-diyl)dipyridine”, also known as “TpPyPB” or “1,3,5-tri(p-pyrid-3-yl-phenyl)benzene”.

Organic Light-Emitting Diodes (OLEDs)

TpPyPB: is widely used in OLEDs as an electron-transport layer (ETL) and hole-blocking layer (HBL). Its high electron mobility and excellent thermal stability make it an ideal candidate for enhancing the efficiency and lifespan of OLED devices. The compound’s ability to transport electrons efficiently while blocking holes helps in achieving high luminance and low power consumption .

Organic Photovoltaics (OPVs)

In the field of OPVs, TpPyPB serves as an electron acceptor material. Its high electron affinity and good film-forming properties contribute to improved charge separation and transport, leading to higher power conversion efficiencies. The compound’s structural properties allow for better alignment and interaction with donor materials, optimizing the overall performance of OPV cells .

Perovskite Solar Cells

TpPyPB: is also utilized in perovskite solar cells as an electron-transport material. Its compatibility with perovskite materials and ability to form smooth, uniform films enhance the efficiency and stability of these solar cells. The compound’s high triplet energy level helps in reducing non-radiative recombination losses, thereby improving the overall efficiency of the solar cells .

Field-Effect Transistors (FETs)

In FETs, TpPyPB is employed as a semiconductor material due to its high electron mobility and stability. Its use in FETs can lead to devices with faster switching speeds and lower power consumption. The compound’s ability to form well-ordered thin films is crucial for the performance of FETs, making it a valuable material in the development of high-performance electronic devices .

Sensors

TpPyPB: has applications in the development of chemical and biological sensors. Its unique electronic properties and ability to form stable complexes with various analytes make it suitable for detecting a wide range of substances. The compound’s sensitivity and selectivity can be tailored by modifying its structure, allowing for the creation of highly specific sensors for different applications .

Anticancer Research

Recent studies have explored the potential of TpPyPB derivatives in anticancer research. These derivatives have shown promising results in inhibiting the growth of cancer cells by targeting specific pathways. The compound’s ability to interact with cellular components and disrupt cancer cell proliferation makes it a potential candidate for developing new anticancer therapies .

Catalysis

TpPyPB: and its derivatives are also investigated for their catalytic properties. Their ability to coordinate with metal ions and form stable complexes makes them suitable for various catalytic reactions. These compounds can be used in processes such as hydrogenation, oxidation, and carbon-carbon coupling reactions, contributing to the development of more efficient and selective catalysts .

Coordination Chemistry

In coordination chemistry, TpPyPB is used to synthesize metal-organic frameworks (MOFs) and coordination polymers. Its multiple pyridine rings can coordinate with metal ions, leading to the formation of complex structures with potential applications in gas storage, separation, and catalysis. The compound’s versatility in forming different coordination environments makes it a valuable building block in this field .

Mécanisme D'action

Target of Action

The primary target of TpPyPB is the electron transport layer in organic electronic devices . It is also used as a hole-blocking layer material .

Mode of Action

TpPyPB interacts with its targets by leveraging its low-lying HOMO , high triplet energy level , and electron-deficient pyridine groups . These properties make it an effective electron-transport and hole-blocking layer material .

Biochemical Pathways

electron transport pathway in these devices. By blocking holes and transporting electrons, it helps to ensure that the electric current flows in the desired direction .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of TpPyPB, we can discuss its properties in terms of its stability and performance in devices. TpPyPB has a melting point range of 195 - 200 °C and shows 5% weight loss at temperatures above 310 °C . These properties suggest that TpPyPB is stable under typical operating conditions for organic electronic devices .

Result of Action

The use of TpPyPB as an electron-transport and hole-blocking layer material results in high-efficiency organic electronic devices . For example, when blended with a hole-transporting material such as TCTA, TpPyPB has been used as a co-host material to fabricate high-efficiency blue PhOLEDs .

Action Environment

The action of TpPyPB is influenced by the environment within the organic electronic device. Factors such as temperature, electric field, and the presence of other materials (e.g., the hole-transporting material) can affect its performance . For instance, the efficiency of devices using TpPyPB can be optimized by carefully controlling these environmental factors .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-[4-[3,5-bis(4-pyridin-3-ylphenyl)phenyl]phenyl]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H27N3/c1-4-34(25-40-19-1)28-7-13-31(14-8-28)37-22-38(32-15-9-29(10-16-32)35-5-2-20-41-26-35)24-39(23-37)33-17-11-30(12-18-33)36-6-3-21-42-27-36/h1-27H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACSHDTNTFKFOOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC=C(C=C2)C3=CC(=CC(=C3)C4=CC=C(C=C4)C5=CN=CC=C5)C6=CC=C(C=C6)C7=CN=CC=C7 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H27N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50673182 | |

| Record name | 3-[4-[3,5-bis(4-pyridin-3-ylphenyl)phenyl]phenyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

537.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3'-(5'-(4-(Pyridin-3-yl)phenyl)-[1,1':3',1''-terphenyl]-4,4''-diyl)dipyridine | |

CAS RN |

921205-02-9 | |

| Record name | 1,3,5-Tri(p-pyrid-3-ylphenyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=921205-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[4-[3,5-bis(4-pyridin-3-ylphenyl)phenyl]phenyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-1'-methylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B3167467.png)